N-(4-methoxyphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(4-methoxyphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure consists of a pyrrolo[2,3-d]pyrimidine core substituted with methoxyphenyl and diphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the intermediate p-methoxyphenylamidine can undergo intramolecular cyclization via the attack of the more nucleophilic amidino secondary amine to enamine function, generating the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce reaction times . This method involves the use of microwave irradiation to accelerate the chemical reactions, leading to the formation of the desired product in a shorter time frame compared to conventional heating methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(4-methoxyphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms of action.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as epidermal growth factor receptor kinase and aurora kinase A . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-methyl-benzo[4,5]thieno[3,2-d]pyrimidin-4-amine: This compound shares a similar pyrimidine core but differs in the substitution pattern.
N-(4-methoxyphenyl)-2-methylquinazoline: Another related compound with a quinazoline core, known for its anticancer properties.
Uniqueness
N-(4-methoxyphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases simultaneously makes it a valuable compound for studying cancer biology and developing new therapeutic agents .
Properties
Molecular Formula |
C25H20N4O |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H20N4O/c1-30-21-14-12-19(13-15-21)28-24-23-22(18-8-4-2-5-9-18)16-29(25(23)27-17-26-24)20-10-6-3-7-11-20/h2-17H,1H3,(H,26,27,28) |
InChI Key |
YUTLDFHUXRTERC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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